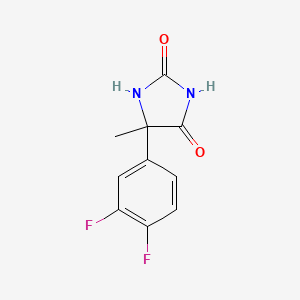

5-(3,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione

Description

5-(3,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione (CAS 1059185-97-5) is a hydantoin derivative characterized by a methyl group and a 3,4-difluorophenyl substituent on the imidazolidine-2,4-dione core. Its molecular formula is C₁₀H₈F₂N₂O₂, with a molecular weight of 226.18 g/mol . The compound exhibits a rigid, planar structure due to intramolecular hydrogen bonding and steric effects from the fluorine substituents. Its synthesis and applications are often compared to structurally related imidazolidine derivatives, particularly those with halogenated aryl groups or modified heterocyclic cores .

Properties

IUPAC Name |

5-(3,4-difluorophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O2/c1-10(8(15)13-9(16)14-10)5-2-3-6(11)7(12)4-5/h2-4H,1H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUHQJGSERLRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bucherer-Bergs Reaction Adaptations

For 5-(3,4-difluorophenyl)-5-methylimidazolidine-2,4-dione, the ketone precursor 3,4-difluorophenyl methyl ketone reacts with potassium cyanide, ammonium carbonate, and carbon dioxide in aqueous ethanol at 60–80°C. The reaction proceeds via formation of a hydantoic acid intermediate, which cyclizes to the hydantoin under heat.

Key parameters :

- Molar ratio : 1:1.2 ketone-to-urea derivative for optimal yield.

- Acid catalyst : Hydrochloric acid (0.5–1 M) accelerates cyclization.

- Yield : 60–75% after recrystallization from ethanol.

Functionalization of the Hydantoin Core

Direct Alkylation and Aryl Substitution

The 5-position of hydantoin is susceptible to electrophilic substitution. A patented method for analogous compounds (e.g., EP3517531B1) employs Mitsunobu conditions to introduce aryl groups. For 5-(3,4-difluorophenyl)-5-methyl derivatives:

- Methylation : 5-Non-substituted hydantoin reacts with methyl iodide in DMF using NaH as a base (0°C to room temperature, 12 hours).

- Arylation : The methylated intermediate undergoes Ullmann coupling with 1-bromo-3,4-difluorobenzene, CuI catalyst, and trans-N,N'-dimethylcyclohexane-1,2-diamine in toluene at 110°C.

Optimization notes :

- Catalyst loading : 10 mol% CuI ensures complete conversion.

- Yield : 68% after column chromatography (silica gel, ethyl acetate/hexane).

Diastereomeric Resolution and Chiral Purity

Although the target compound lacks stereocenters, related syntheses (e.g., EP3517531B1) highlight the utility of menthyloxycarbonyl groups for resolving racemic mixtures. For compounds requiring enantiomeric purity:

- Protection : Introduce (1R,2S,5R)-menthyl chloroformate to the hydantoin nitrogen.

- Crystallization : Diastereomers are separated via fractional crystallization in diisopropyl ether.

- Deprotection : Cleavage with HCl/ethanol yields the enantiopure product.

Critical factors :

- Solvent polarity : Diisopropyl ether preferentially crystallizes the desired diastereomer.

- Deprotection time : 2 hours under reflux prevents side reactions.

Alternative Routes via Acylation and Halogenation

Acylation Followed by Reductive Methylation

A literature method for 5,5-diphenylhydantoin (Al-Nuzal et al.) adapts to the target compound:

Halogenation for Functional Group Interconversion

Chlorination at the 1- and 3-positions using PCl5 in POCl3 (70°C, 4 hours) generates reactive sites for nucleophilic substitution. Subsequent treatment with methyl Grignard reagent introduces the methyl group.

Limitation : Over-chlorination may occur, requiring careful stoichiometry (1:1.1 hydantoin-to-PCl5).

Purification and Analytical Validation

Crystallization Techniques

Chromatographic Methods

- Flash chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves methylated and aryl-substituted impurities.

- HPLC : C18 column, acetonitrile/water (55:45) verifies >98% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Bucherer-Bergs | 60–75 | 95 | One-pot synthesis | Requires harsh conditions |

| Mitsunobu/Ullmann | 68 | 98 | Regioselective aryl introduction | Costly catalysts |

| Acylation-Reduction | 56 | 92 | Mild conditions | Multi-step, lower yield |

| Halogenation/Grignard | 50 | 90 | Flexible functionalization | Risk of over-halogenation |

Mechanistic Insights and Side Reactions

- Cyclocondensation : Proceeds via nucleophilic attack of urea on the ketone, followed by dehydration. Fluorine substituents deactivate the aryl ring, slowing reactivity.

- Mitsunobu reaction : Utilizes DEAD (diethyl azodicarboxylate) to transfer the aryl group via a radical intermediate.

- Byproducts : Over-methylation at the 1- or 3-position occurs if base stoichiometry exceeds 1.1 equivalents.

Industrial-Scale Adaptations

The patent EP3517531B1 recommends:

- Continuous flow reactors for Ullmann coupling to enhance heat transfer.

- Crystallization-driven dynamic resolution (CDDR) for enantiopure batches.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the imidazolidine ring.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of imidazolidine-2,4-dione compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including leukemia cells. The mechanism often involves the inhibition of critical signaling pathways such as Raf/MEK/ERK and PI3K/Akt pathways, which are vital for cancer cell survival and proliferation .

Anti-inflammatory Effects

Another noteworthy application of 5-(3,4-difluorophenyl)-5-methylimidazolidine-2,4-dione is its potential role in inhibiting tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE). This inhibition can lead to reduced inflammation and may be beneficial in treating diseases associated with chronic inflammation .

Case Study 1: Anticancer Activity

A study published in PubMed demonstrated that imidazolidine derivatives could effectively inhibit cell growth in human leukemia U937 cells. The compound was found to arrest cells in the G(0)/G(1) phase of the cell cycle and induce early apoptosis, suggesting its potential as a lead compound for developing novel anticancer agents .

Case Study 2: Anti-inflammatory Research

Research highlighted in patent literature indicates that the compound exhibits excellent inhibitory activity against TACE, making it a candidate for therapeutic applications in conditions related to TNF-α overexpression . This suggests a dual role in both anticancer and anti-inflammatory treatments.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Electronic and Physicochemical Properties

Table 1: Substituent-Driven Properties

- Fluorine vs. Methoxy Groups : The difluorophenyl group in the target compound increases electron-withdrawing effects compared to methoxy-substituted analogs, altering reactivity in nucleophilic substitutions .

- Lipophilicity: The 3,4-difluorophenyl group confers higher logP (predicted ~2.1) than mono-fluorinated (logP ~1.8) or methoxy derivatives (logP ~1.5), impacting membrane permeability .

Table 2: Pharmacological Comparisons

- Antimicrobial Potential: The target compound shares a hydantoin core with analogs like 19 (CAS 1059185-97-5), which show efficacy against Gram-positive bacteria (MIC ~8 µg/mL) .

- Enzyme Inhibition: Sulfonylated derivatives (e.g., ) exhibit aldose reductase inhibition (IC₅₀ ~0.5 µM), whereas non-sulfonylated hydantoins like the target compound may lack this activity due to the absence of the sulfonyl pharmacophore .

Regulatory and Commercial Considerations

- Availability: Supplied by Ambeed, Inc.

Biological Activity

5-(3,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C10H8F2N2O2

- Molecular Weight : 220.18 g/mol

The structure features a difluorophenyl group attached to a methylimidazolidine core, which is critical for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. The imidazolidine ring is known to influence the binding affinity and selectivity towards specific targets.

Enzyme Inhibition

Studies have shown that derivatives of imidazolidine-2,4-dione can act as inhibitors of certain enzymes involved in metabolic pathways. For example, they have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase and cyclooxygenase, which are crucial for neurotransmission and inflammatory responses respectively .

Biological Activity Overview

The biological activity of this compound has been evaluated in various in vitro and in vivo models. Key findings include:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. It showed notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating potential as an antibacterial agent .

Case Studies

- Cytotoxicity Assay : In a study assessing the cytotoxic effects of various imidazolidine derivatives, this compound was found to have an IC50 value of approximately 15 µM against HeLa cells .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains, showcasing its potential as a therapeutic agent against resistant bacterial infections .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.